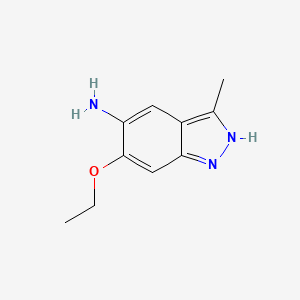
6-ethoxy-3-methyl-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-3-methyl-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an indazole core with ethoxy and methyl substituents, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones derived from ortho-substituted benzaldehydes . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives, including 6-ethoxy-3-methyl-1H-indazol-5-amine, often utilizes scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-ethoxy-3-methyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound with a simpler structure.
3-methyl-1H-indazole: Lacks the ethoxy group but shares the methyl substitution.
6-ethoxy-1H-indazole: Lacks the methyl group but shares the ethoxy substitution.
Uniqueness
6-ethoxy-3-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and properties compared to other indazole derivatives .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-2H-indazol-5-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-14-10-5-9-7(4-8(10)11)6(2)12-13-9/h4-5H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
OCZJOMACTPDNOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NNC(=C2C=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


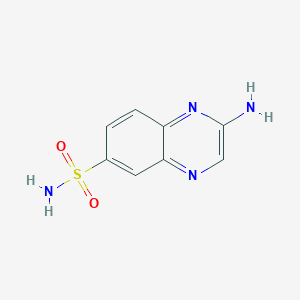
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro-](/img/structure/B13008333.png)
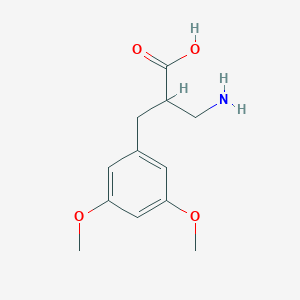
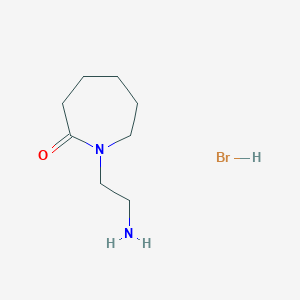
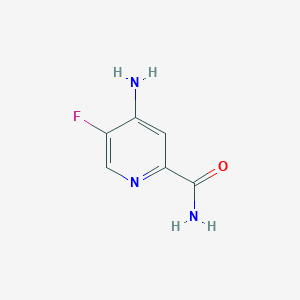

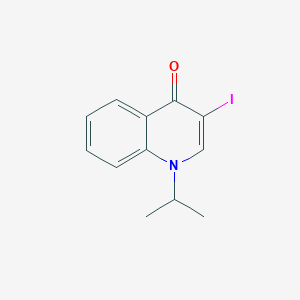
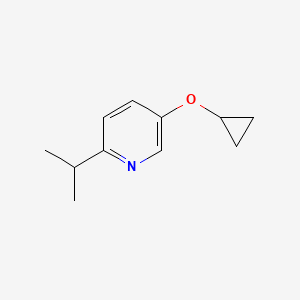
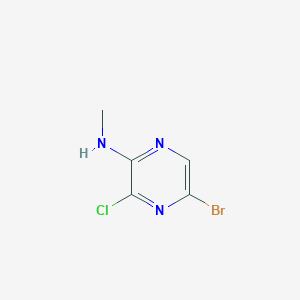
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
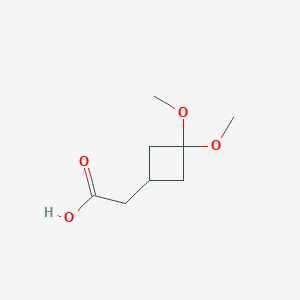
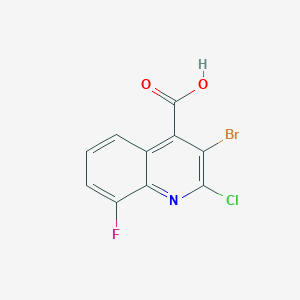
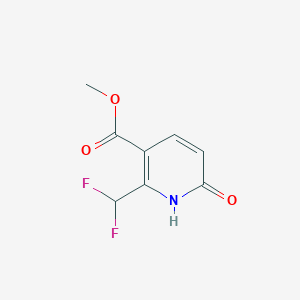
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)
